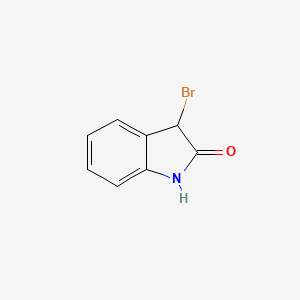

3-Bromoindolin-2-one

Description

Overview of the Indolin-2-one Scaffold in Contemporary Organic Synthesis

The indolin-2-one framework, characterized by a fused benzene (B151609) and pyrrolidinone ring system with a carbonyl group at the 2-position, serves as a versatile building block in organic synthesis eurekaselect.comresearchgate.netiiserpune.ac.inaip.org. This scaffold allows for extensive functionalization at various positions, including the C3 carbon, the aromatic ring, and the nitrogen atom of the amide group, leading to diverse chemical entities with a broad spectrum of biological activities aip.org.

The indolin-2-one core is prevalent in numerous pharmaceuticals, including kinase inhibitors used in cancer therapy, such as sunitinib, nintedanib, and semaxanib, as well as compounds with antipsychotic and anti-Parkinsonian properties eurekaselect.comthieme-connect.comresearchgate.netresearchgate.net. Its inherent structural features, such as the presence of a prochiral center at C3, enable the synthesis of complex stereodefined molecules and spirocyclic systems aip.orgrsc.org. Furthermore, the development of efficient synthetic strategies, including biocatalytic and metal-free approaches, continues to expand the accessibility and utility of this scaffold iiserpune.ac.inresearchgate.net.

The Strategic Importance of Bromination at the C3 Position within the Indolin-2-one Core

The introduction of a bromine atom at the C3 position of the indolin-2-one core, yielding 3-bromoindolin-2-one (also known as 3-bromooxindole), is a strategically crucial modification. The C3 position in the indolin-2-one system is highly reactive, and the bromine substituent serves as an excellent leaving group or a reactive handle for a multitude of synthetic transformations rsc.orgacs.org.

This compound acts as a key synthetic intermediate, enabling the construction of more complex molecular architectures. It readily participates in various reactions, including:

Nucleophilic Substitution and Addition Reactions: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups at the C3 position acs.org.

Cross-Coupling Reactions: this compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of C-C bonds and the synthesis of C3-aryl or C3-heteroaryl substituted indolin-2-ones chemrxiv.orgresearchgate.netuzh.ch.

Eschenmoser Coupling Reactions: It is employed in the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones researchgate.netbeilstein-journals.org.

Cycloaddition Reactions: 3-Bromooxindoles can participate in formal [4 + 1] annulation reactions to form spiropyrazoline oxindoles rsc.org.

Formation of Spirocyclic Systems: The C3 position is amenable to spirocyclization reactions, leading to complex spirooxindole derivatives rsc.orgchinesechemsoc.org.

The strategic placement of bromine at C3 significantly enhances the synthetic versatility of the indolin-2-one scaffold, opening pathways to novel derivatives with potentially improved biological activities. For instance, brominated indolin-2-one derivatives have shown enhanced cytotoxicity compared to their non-brominated counterparts aip.orgresearchgate.net.

Current Research Trajectories and Future Perspectives for this compound Chemistry

Current research in the field of this compound chemistry is largely driven by its immense potential in medicinal chemistry and the ongoing pursuit of novel therapeutic agents.

Synthetic Methodologies: There is a continuous effort to develop more efficient, selective, and environmentally friendly synthetic routes to this compound and its derivatives. This includes exploring greener bromination techniques, utilizing biocatalysis, and employing flow chemistry for improved control and scalability iiserpune.ac.inresearchgate.netbridgew.eduvulcanchem.com. Metal-free approaches and reactions that minimize the use of hazardous reagents are also areas of active investigation iiserpune.ac.inbridgew.edu.

Reactivity and Transformations: Research continues to explore the diverse reactivity of the C3-bromo functionality. Advanced synthetic strategies leverage this position for complex molecule synthesis, including the construction of intricate natural product analogues and novel drug candidates. Palladium-catalyzed cross-coupling reactions remain a cornerstone for C-C bond formation, while novel cycloaddition and annulation reactions are expanding the repertoire of accessible structural motifs rsc.orgchemrxiv.orgresearchgate.netuzh.chrsc.org.

Applications in Medicinal Chemistry: The primary focus of research involving this compound derivatives is their application as potential therapeutic agents. Significant effort is directed towards developing novel anticancer agents, kinase inhibitors, and antimicrobial compounds researchgate.netresearchgate.netaip.orgresearchgate.netmdpi.comacs.orgnih.govnih.gov. Computational modeling and structure-activity relationship (SAR) studies are increasingly employed to guide the design of molecules with enhanced potency and selectivity researchgate.netmdpi.com.

Future Perspectives: The future of this compound chemistry lies in further exploiting its synthetic versatility for the creation of complex molecular architectures. Continued development of catalytic and sustainable synthetic methods will be crucial. Moreover, exploring its utility in new therapeutic areas and in the synthesis of advanced materials remains a promising avenue for future research.

Data Table: Key Synthetic Transformations of this compound and Related C3-Bromooxindoles

| Reaction Type | Typical Substrate(s) | Product Type / Structural Motif | Key Reagents/Conditions | Reference(s) |

| Nucleophilic Substitution/Addition | This compound, various nucleophiles | 3-Substituted Indolin-2-ones | Amines, thiols, alcohols; often with a base (e.g., Et3N) or under specific catalytic conditions. acs.org | acs.org |

| Suzuki-Miyaura Cross-Coupling | This compound, aryl/heteroaryl boronic acids | 3-Aryl/Heteroarylindolin-2-ones | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., Toluene/Water) researchgate.net | chemrxiv.orgresearchgate.netuzh.ch |

| Eschenmoser Coupling Reaction | This compound, thioamides | (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones | Polar aprotic solvent (DMF or MeCN) researchgate.netbeilstein-journals.org | researchgate.netbeilstein-journals.org |

| Formal [4 + 1] Annulation | 3-Bromooxindoles, 1,2-diaza-1,3-dienes (in situ) | Spiropyrazoline oxindoles | Base (e.g., Cs2CO3) rsc.org | rsc.org |

| Asymmetric Nucleophilic Addition | 3-Bromooxindoles, 3-substituted N-Boc oxindoles | Hetero-3,3′-bisoxindoles | Chiral N,N′-dioxide/metal complexes chinesechemsoc.org | chinesechemsoc.org |

| Condensation with Aldehydes/Ketones | 5-Bromoindolin-2-one, aldehydes (e.g., 4-ethoxybenzaldehyde) | 3-Alkylidene/Arylidenindolin-2-ones | Catalyst (e.g., piperidine, pyridine), solvent (e.g., Ethanol) jocpr.comnih.govnih.gov | jocpr.comnih.govnih.gov |

| Oxidation/Reduction | This compound derivatives | Various oxidized or reduced indolin-2-one structures | Oxidizing agents (e.g., KMnO4), Reducing agents (e.g., NaBH4) |

Compound Name Index

3-Alkenyl oxindoles

3-Alkylidene/Arylidenindolin-2-ones

3-Amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones

3-Aminobenzylidene/aminoalkylidene)indolin-2-ones

3-Aryl/Heteroarylindolin-2-ones

3-Benzyl-3-bromoindolin-2-one

3-Benzylidene 4-bromo isatin (B1672199) derivatives

3-Bromo-3-methyloxindole

3-Bromo-3-substituted-2-oxindoles

this compound (3-Bromooxindole)

3-Bromooxindole-3-acetic acid (BOAA)

3-Hydroxyindolin-2-one

3-Substituted Indolin-2-one

3-Substituted N-Boc oxindoles

3-Substituted-3-hydroxy-2-oxindole

3-((1H-Pyrazol-5-yl)methylene)hydrazono)indolin-2-one

3-(((1H-Indol-3-yl)methylene)hydrazono)-5-bromoindolin-2-one

3-(((4-Acetylbenzylidene)hydrazono)-5-bromoindolin-2-one

4-Arylthiazole derivatives

4-Bromo isatin

5-Bromo-1,2,3-triazine

5-Bromoindoline-2,3-dione (5-Bromoisatin)

5-Bromoindolin-2-one

5-Bromo-3-hydrazonoindolin-2-one

5-Fluoro-indolin-2-one

(Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one

6-Bromo-2-methylisoindolin-1-one

6-Bromo-3,3-difluoroindolin-2-one

7-Aza-5-bromoindolin-2-one

7-Bromo-3,3-difluoroindolin-2-one

Hetero-3,3′-bisoxindoles

Indolin-2-one (Oxindole)

Indolin-3-ones

Isatin

Kinase inhibitors

Spiro-epoxy oxindoles

Spiro-epoxy/aziridine oxindole (B195798) cores

Spiro-oxindoles

Spiro[dihydrofuran-2,3′-oxindole]

Spiropyrazoline oxindoles

Substituted indolin-2-one derivatives

3,3-Di(indol-3-yl)indoline-2-one

3,3-Di(1-(2-phenylbenzyl)indol-3-yl)-5-bromoindoline-2-one

3,3-Dibromoxindole

3,3-Disubstituted oxindoles

3,3-Difluoroindolin-2-one

3,4-Dihydroquinolones

3-{4-(5-Mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives

5-Bromo-3–(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one

1-Benzyl-5-bromoindolin-2-one

1-Benzyl-5-bromo-3-hydrazonoindolin-2-one

3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNMNQHOKUHSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393759 | |

| Record name | 2H-Indol-2-one, 3-bromo-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22942-87-6 | |

| Record name | 2H-Indol-2-one, 3-bromo-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromoindolin 2 One and Its Functionalized Analogues

Advanced Synthetic Approaches to 3-Bromoindolin-2-one Derivatives

The synthesis and functionalization of this compound derivatives have seen significant advancements, driven by the need for more efficient, selective, and environmentally friendly methodologies. These approaches leverage sophisticated chemical transformations to introduce a wide array of substituents at the C3 position and other sites of the indolin-2-one core.

Nucleophilic Substitution Reactions for Diverse C3-Functionalization

The C3 position of this compound is highly amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups. These reactions are crucial for building molecular complexity and accessing diverse chemical space.

One notable approach involves the C3-allylation of 3-alkyl-3-bromoindolin-2-one derivatives using allyl stannanes or allyl trimethylsilane (B1584522) as nucleophiles. These reactions, often mediated by stoichiometric amounts of bases, yield C3-allyl substituted 2-indolinones chemrxiv.org. Furthermore, 3-bromooxindoles themselves can serve as electrophilic partners in asymmetric coupling reactions. For instance, the nucleophilic addition of N-Boc-protected 3-substituted oxindoles to 3-bromooxindoles, catalyzed by chiral N,N′-dioxide/metal complexes, has been developed to directly construct hetero-3,3′-bisoxindoles with varying stereocenters and N-substituents chinesechemsoc.org. These transformations demonstrate the utility of the C3-bromine atom as a leaving group for carbon-carbon bond formation via nucleophilic attack.

Catalyst-Mediated Transformations for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in achieving higher selectivity and yields in the synthesis and functionalization of indolin-2-one derivatives. Various catalytic systems have been employed to facilitate these transformations.

Palladium (Pd) catalysis has been instrumental in C-C bond formation reactions. For example, Pd-catalyzed α-vinylation of carbonyl compounds using bromoalkenes and catalytic Meerwein–Eschenmoser Claisen rearrangement have been reported for the synthesis of allyl oxindoles with quaternary stereocenters chemrxiv.org. Lewis acids such as indium(III) triflate (In(OTf)₃) and nickel(II) triflate (Ni(OTf)₂) have been utilized to mediate selective α-vinylation and methylallylation reactions, respectively, at quaternary centers chemrxiv.org.

Chiral catalysts are particularly important for asymmetric synthesis. Chiral N,N′-dioxide/metal complexes have proven effective in catalyzing the asymmetric coupling of oxindole (B195798) derivatives with 3-bromooxindoles, leading to products with high diastereomeric and enantiomeric excess chinesechemsoc.org. Transition metal catalysts, including copper complexes, have also been explored for various transformations related to indole (B1671886) and oxindole synthesis, often in aqueous media or with other green attributes rsc.orgresearchgate.net. For instance, Wells–Dawson tungsten heteropolyacid has been employed as a catalyst in water for the synthesis of 3,3-diaryloxindole derivatives, showcasing its efficacy as a green and reusable catalytic system researchgate.net.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of complex organic molecules, including indolin-2-one derivatives, to minimize environmental impact and enhance sustainability.

Heterogeneous catalysts offer advantages such as ease of separation, recyclability, and reduced waste generation. Sulfonic acid functionalized nanoporous silica (B1680970) materials, such as SBA-15 functionalized with propyl sulfonic acid (SBA-Pr-SO₃H), have emerged as highly effective heterogeneous acid catalysts for various indolin-2-one syntheses researchgate.neteurjchem.comscielo.brtandfonline.comcore.ac.uksemanticscholar.org. These catalysts, often with pore sizes around 6 nm, can act as nano-reactors, facilitating reactions like the condensation of isatins with indoles or other active methylene (B1212753) compounds under mild conditions and solvent-free environments researchgate.neteurjchem.comscielo.brtandfonline.comcore.ac.uksemanticscholar.org. For example, SBA-Pr-SO₃H has been successfully used for the synthesis of 3,3-di(indolyl)indolin-2-ones from isatin (B1672199) and indoles, achieving excellent yields and short reaction times researchgate.nettandfonline.com. Similarly, Wells–Dawson heteropolyacid has been utilized as a green and reusable catalyst in water for the synthesis of 3,3-diaryloxindole derivatives researchgate.net.

Minimizing or eliminating the use of hazardous organic solvents is a key tenet of green chemistry. Several strategies have been developed to achieve this for indolin-2-one synthesis.

Solvent-free conditions, often combined with grinding or microwave irradiation, have proven highly effective. For instance, a green approach utilizing grinding and solvent-free conditions with NaHCO₃ as a catalyst has been reported for the synthesis of 4H-pyran-indolin-2-one derivatives, achieving excellent yields in very short reaction times researchgate.net. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has also been employed for the rapid synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones scirp.org. Similarly, solvent-free conditions have been applied to the synthesis of isatin thioketal derivatives via Michael addition and alkylation reactions, using catalysts like tetrabutylammonium (B224687) bromide (TBAB) and DABCO tandfonline.comresearchgate.net.

The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG-400), has also been explored. For example, a copper-catalyzed three-component reaction in water has been developed for the synthesis of 3-substituted indoles, demonstrating high yields and substrate compatibility rsc.org. Base-free conditions further contribute to the green profile of these reactions rsc.org.

Compound List

this compound (3-bromooxindole)

Isatin

Indole

SBA-15

SBA-Pr-SO₃H (Sulfonic acid functionalized SBA-15)

Wells–Dawson tungsten heteropolyacid

N-Boc oxindoles

3-substituted oxindoles

3-chlorooxindole

3-bromo-3-methyl oxindole

N-alkyl isatin Schiff base derivatives

4H-pyran-indolin-2-one derivatives

3,3-di(indolyl)indolin-2-one

Arylidene-1,3-dihydroindole-2-ones

Spiro[indoline-3,4'-pyrano[2,3-c:6,5-c']dipyrazol]-2-one

Spiro[indoline-3,9'-xanthene]trione

Spiro[ chemrxiv.orgresearchgate.netdithiolane-2,3'-indolin]-2'-one

3-monohalooxindoles

3-phosphate-substituted oxindoles

Hydrazonoindolin-2-one derivatives

3-Indolyl-3-hydroxy oxindoles

3,3-di(indolyl)indolin-2-ones

6-Bromo-3,3-difluoroindolin-2-one

Reactivity Profiles and Mechanistic Investigations of 3 Bromoindolin 2 One Transformations

Nucleophilic Substitution Reactivity at the C3-Bromine Center

The carbon-bromine bond at the C3 position of 3-bromoindolin-2-one is highly susceptible to nucleophilic attack, making it an excellent electrophilic center for substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the C3 position, leading to the synthesis of diverse 3,3-disubstituted oxindoles.

Research has demonstrated that various nucleophiles can effectively displace the bromide ion. For instance, the reaction with sulfinate salts has been used to prepare 3-sulfonylated 3,3-disubstituted oxindoles. acs.org Similarly, catalytic asymmetric amination reactions with indolines have been developed to construct the N1’–C3 linkage, forming vicinal stereocenters. acs.org

A notable example is the base-mediated alkylation with substituted indoles. In a process utilizing potassium hydroxide (B78521) (KOH), the indole (B1671886) acts as a nucleophile, attacking the C3 position of the 3-bromooxindole to form a new carbon-carbon bond, yielding 3-indolylindolin-2-ones. rsc.org This reaction proceeds stereoselectively, highlighting the controlled manner in which the C3-substituent can be introduced. rsc.org

Furthermore, 3-bromooxindoles serve as key substrates in the Eschenmoser coupling reaction with thioamides. researchgate.net This transformation, which proceeds smoothly in polar aprotic solvents like DMF or MeCN, often without the need for a base or thiophilic agent, results in the formation of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones. researchgate.net The reaction is a powerful tool for constructing C=C double bonds at the C3 position with specific stereochemistry.

| This compound Derivative | Nucleophile | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Substituted-3-bromooxindole | Substituted Indole | 3,3'-Biindolin-2-one | KOH, CH₂Cl₂, -20 °C | 76% | rsc.org |

| 3-Bromooxindole | Thiobenzanilide | (Z)-3-[amino(phenyl)methylidene]indolin-2-one | DMF or MeCN | >50% | researchgate.net |

| 3-Bromooxindole | Indoline (B122111) | 3-(Indolin-1-yl)indolin-2-one | Catalytic Asymmetric Amination | N/A | acs.org |

| 3-Bromooxindole | Sulfinate Salt | 3-Sulfonylated-3-substituted-oxindole | N/A | N/A | acs.org |

C3-Electrophilic Reactivity and Related Indole Coupling Reactions

The electrophilic character of the C3 carbon in this compound is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is prominently featured in direct coupling reactions with nucleophilic partners and in transition metal-catalyzed cross-coupling processes.

As established, electron-rich aromatic systems like indoles can directly attack the C3 center of 3-bromooxindoles in the presence of a base, showcasing the compound's role as a potent electrophile. rsc.org This direct alkylation is a straightforward method for synthesizing complex dimeric structures like 3,3'-biindolin-2-ones. rsc.org

Beyond direct substitution, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions significantly broaden the scope of accessible structures. The general mechanism for these transformations involves a catalytic cycle where the palladium catalyst undergoes oxidative addition into the C-Br bond, followed by transmetallation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. thermofishersci.inillinois.edu

Key examples of these powerful transformations include:

Suzuki Coupling: Reaction with organoboron reagents (e.g., phenylboronic acid) in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base affords 4-phenyl-substituted derivatives. nih.gov

Sonogashira Coupling: This reaction involves coupling with terminal alkynes, catalyzed by palladium and copper(I) iodide, to introduce alkynyl moieties at the C3 position. nih.gov This method has been used to synthesize 4-alkynyl-substituted 6H-1,2-oxazines from their corresponding 4-bromo precursors, demonstrating the utility of the C-Br bond as a handle for complex modifications. nih.gov

These coupling strategies transform the C3-bromo substituent from a simple leaving group into a versatile anchor point for constructing intricate molecular architectures.

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-6H-1,2-oxazine | 77-82% | nih.gov |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-6H-1,2-oxazine | 65% | nih.gov |

Redox Transformations of the this compound Moiety (e.g., Oxidation, Reduction)

The this compound core can participate in redox reactions, although the literature primarily focuses on oxidative transformations of related indole precursors to form the oxindole (B195798) ring system. The oxidation of indoles to 2-oxindoles is a fundamental transformation. nih.govrsc.org

The oxidation of 2,3-dibromoindole derivatives with reagents like chromic anhydride (B1165640) or peracetic acid has been shown to yield 3,3-dibromooxindoles. This indicates that the indolin-2-one ring system is stable to certain oxidative conditions that transform the indole nucleus.

Furthermore, modern methods for indole oxidation often employ halide catalysis. For example, an electrochemical oxidation of 3-substituted indoles to the corresponding 2-oxindoles proceeds in the presence of potassium bromide. rsc.org Mechanistic studies suggest this reaction involves the electrochemical generation of bromine (Br₂), which then reacts with the indole, followed by hydrolysis to give the 2-oxindole product. rsc.org This process highlights how bromine can mediate the oxidation of the indole core to the oxindole state, a reaction central to the synthesis of the parent structure of this compound.

Information specifically detailing the reduction of this compound is less common in the reviewed literature. However, based on general principles of organic chemistry, potential reduction pathways could include the hydrogenolysis of the C-Br bond to yield indolin-2-one or the reduction of the C2-carbonyl group to a hydroxyl or methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Elucidation of Reaction Mechanisms for this compound Formation and Derivatization

Understanding the mechanisms by which this compound is formed and subsequently derivatized is crucial for controlling reaction outcomes and designing new synthetic pathways.

Formation Mechanism: The synthesis of 3-bromooxindoles often begins with the bromination of a corresponding indole derivative. The reaction of 3-substituted indoles with N-bromosuccinimide (NBS) is a classic example. The proposed mechanism involves an initial electrophilic attack of a bromonium ion (Br⁺) at the electron-rich C3 position of the indole ring. clockss.org This attack forms a key intermediate, a 3-bromoindolenine. clockss.org In the presence of water, this intermediate is hydrolyzed to yield the final 3-bromooxindole product. This pathway underscores the initial electrophilic substitution at the indole C3 position, followed by an oxidation/rearrangement to form the oxindole core.

Derivatization Mechanisms: The derivatization of this compound proceeds through several distinct mechanistic pathways:

Nucleophilic Substitution (S_N): In base-mediated reactions, such as the alkylation with indoles using KOH, the mechanism is a direct nucleophilic substitution where the deprotonated indole acts as the nucleophile, attacking the electrophilic C3 carbon and displacing the bromide ion. rsc.org

Eschenmoser Coupling: The reaction with thioamides is believed to proceed via the formation of an intermediate α-thioiminium salt, which then undergoes a contraction involving a transient thiirane (B1199164) (episulfide) intermediate. researchgate.net The subsequent extrusion of sulfur from this intermediate leads to the formation of the final product.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki and Sonogashira couplings is a well-established catalytic cycle. thermofishersci.inillinois.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the C3-Br bond to form a Pd(II) intermediate. This is often the rate-determining step. thermofishersci.in

Transmetallation: The organopalladium(II) complex reacts with the coupling partner (e.g., an organoboron or organocopper species), transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. thermofishersci.in

These distinct mechanisms provide a versatile toolkit for chemists to modify the this compound scaffold with a high degree of precision and control.

Advanced Spectroscopic and Structural Characterization of 3 Bromoindolin 2 One Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information.

Proton NMR Spectroscopic Analysis

Proton NMR spectroscopy would reveal the presence and environment of hydrogen atoms in 3-Bromoindolin-2-one. Based on its structure, the ¹H NMR spectrum is expected to display signals corresponding to:

An N-H proton, typically appearing as a broad singlet at a downfield chemical shift, potentially influenced by hydrogen bonding.

Four aromatic protons on the indoline (B122111) ring system, which would manifest as a series of multiplets in the aromatic region (approximately 6.5-8.0 ppm), reflecting the substitution pattern of the benzene (B151609) ring.

A proton attached to the carbon bearing the bromine atom (C3-H), expected to appear as a singlet in the range of 4.5-5.5 ppm, influenced by the electronegativity of both the bromine atom and the adjacent carbonyl group.

Studies on related N-substituted 3-bromooxindoles have shown characteristic ¹H NMR signals for these environments, confirming the utility of this technique for structural verification cdnsciencepub.comrsc.orgbeilstein-journals.org.

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, key signals would include:

The carbonyl carbon (C2), typically resonating in the range of 170-175 ppm.

The carbon atom bearing the bromine (C3), expected to appear around 40-50 ppm, with its exact position influenced by the bromine substituent.

The aromatic carbons, which would present multiple signals in the downfield region, generally between 110-145 ppm, with specific shifts indicative of their positions relative to the substituents on the aromatic ring.

The carbon at position 2 (part of the fused ring system), resonating in the aromatic region, approximately 140-145 ppm.

The ¹³C NMR spectra of various indolin-2-one derivatives provide reference points for these chemical shifts, aiding in the identification of the carbon framework cdnsciencepub.comrsc.orgbeilstein-journals.orgrsc.org.

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and elucidating its structure through fragmentation patterns. For this compound (C₈H₆BrNO), the calculated molecular weight is approximately 212.05 g/mol .

The molecular ion peak ([M]⁺) would be observed at m/z corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak would appear as a characteristic doublet at approximately m/z 211 and 213. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation pathways might involve the loss of bromine (Br), carbon monoxide (CO), hydrogen bromide (HBr), or cleavage of the indoline ring system, yielding fragment ions that further support structural assignment rsc.orgbeilstein-journals.orgorgsyn.orgrsc.org.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, allowing for the identification of functional groups. For this compound, characteristic absorption bands are anticipated:

N-H stretching: A medium to strong absorption in the region of 3200-3400 cm⁻¹, indicative of the secondary amine/amide N-H bond.

C=O stretching: A strong absorption band, typically in the range of 1700-1750 cm⁻¹, characteristic of the lactam carbonyl group.

Aromatic C-H stretching: Absorptions expected just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

C-Br stretching: This vibration typically occurs at lower frequencies (below 700 cm⁻¹) and can be weak, making definitive assignment challenging without comparison to related compounds cdnsciencepub.comrsc.orgspectrabase.comnih.gov.

Single Crystal X-ray Diffraction for Absolute Molecular Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline compound, providing absolute structural confirmation. This method allows for the precise measurement of bond lengths, bond angles, and dihedral angles.

Analysis of Intramolecular Conformation and Intermolecular Interactions

Through XRD, the conformation of the this compound molecule in the solid state can be ascertained. This includes the planarity of the fused ring system and the orientation of the bromine atom. Furthermore, XRD analysis reveals how molecules pack in the crystal lattice, identifying key intermolecular interactions such as:

Hydrogen Bonding: Weak interactions involving the N-H group and acceptor atoms (e.g., carbonyl oxygen) can influence crystal packing.

Van der Waals Forces: General attractive forces between molecules.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal structure.

While specific crystal structure data for the parent this compound was not detailed in the provided snippets, studies on related bromo-substituted indoline and oxindole (B195798) derivatives have extensively utilized XRD to characterize these interactions and confirm molecular geometry rsc.orgchemicalbook.comnih.govchemicalbook.com.

Advanced Crystallographic Refinement Techniques (e.g., Disorder Modeling)

The precise determination of a molecule's three-dimensional structure in the solid state is paramount for understanding its properties and potential applications. For compounds like this compound, crystallographic refinement techniques are employed to achieve this precision. When crystal structures exhibit disorder, meaning atoms or groups of atoms occupy multiple positions or orientations within the crystal lattice, specialized refinement strategies are necessary.

Disorder can manifest in various forms, such as positional disorder, where an atom may be found in more than one location, or rotational disorder, where a molecular fragment can adopt different rotational conformations cam.ac.uk. Advanced refinement programs, such as SHELXL, in conjunction with graphical interfaces like ShelXle, offer tools to model such disorder wikipedia.org. These tools allow for the insertion of molecular fragments into the crystal structure and the application of chemically meaningful restraints, simplifying a process that was previously lengthy and prone to errors wikipedia.org.

In the context of this compound derivatives, studies have identified instances of positional disorder. For example, in the crystal structure of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the chloroethoxyethoxyethyl side chain atoms were found to be disordered over two sets of sites, with an occupancy ratio of 0.665 (8):0.335 (6) nih.gov. Such disorder is handled during refinement by assigning different occupancy factors to the atoms occupying these distinct positions. Techniques like using "PART" instructions in refinement software (e.g., SHELXL) are crucial for managing multiple disordered components, ensuring that superimposed atoms share electron density and have related thermal parameters mit.edu. The refinement process involves iterative adjustments to atomic coordinates, displacement parameters, and occupancies until a satisfactory fit to the experimental diffraction data is achieved, minimizing discrepancies such as the residual factor (R-factor) northwestern.edu.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

For this compound and its derivatives, Hirshfeld surface analysis has revealed key contributions to crystal packing. Studies on compounds like 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione have shown that the most significant intermolecular interactions are dominated by van der Waals forces and hydrogen bonding nih.govnih.gov. Specifically, the analysis indicated that H⋯H interactions constitute the largest contribution (28.1%), followed by H⋯O/O⋯H (23.5%), H⋯Br/Br⋯H (13.8%), H⋯Cl/Cl⋯H (13.0%), and H⋯C/C⋯H (10.2%) interactions nih.govnih.gov. These findings are visualized through 2D fingerprint plots, which break down the total Hirshfeld surface area into contributions from specific atom-pair contacts mdpi.comscirp.org.

Computational Chemistry and Quantum Mechanical Studies on 3 Bromoindolin 2 One

Density Functional Theory (DFT) Calculations for Electronic Properties and Optimized Geometries

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and geometries of indolinone systems. By approximating the electron density of a molecule, DFT calculations can accurately predict various molecular attributes. For instance, studies on related bromoindolinone derivatives often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311++G(d,p) to perform geometrical optimizations. researchgate.net This level of theory has been shown to provide optimized molecular structures that are in good agreement with experimental data obtained from X-ray crystallography. imist.maresearchgate.net

These calculations are foundational, as the optimized geometry represents the minimum energy conformation of the molecule, which is crucial for subsequent analyses, including the prediction of spectroscopic parameters and the study of reaction mechanisms. The structural parameters, such as bond lengths and angles, derived from DFT, provide a detailed three-dimensional picture of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In studies of bromo-indolinone derivatives, the HOMO is often found to be localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution dictates the molecule's behavior in chemical reactions, particularly in interactions with electrophiles and nucleophiles. For example, in a study on 3-bromo-2-hydroxypyridine, a related heterocyclic compound, the HOMO was found to have a delocalized π character, while the LUMO was of π* type, with the HOMO→LUMO transition indicating a transfer of electron density. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (gas phase) | -7.467 | -0.682 | 6.785 | DFT/B3LYP/6-311++G(d,p) |

| 3-Bromo-2-hydroxypyridine (in DMSO) | -6.880 | -1.475 | 5.405 | TD-DFT/B3LYP/6-311++G(d,p) |

| N-alkylated 6-bromoindoline-2,3-dione derivative 4 | -6.62 | -2.73 | 3.89 | DFT/B3LYP/6-311++G(d,p) |

| N-alkylated 6-bromoindoline-2,3-dione derivative 7 | -6.49 | -2.72 | 3.77 | DFT/B3LYP/6-311++G(d,p) |

| N-alkylated 6-bromoindoline-2,3-dione derivative 8 | -6.40 | -2.58 | 3.82 | DFT/B3LYP/6-311++G(d,p) |

This table presents data for related compounds to illustrate the application of HOMO-LUMO analysis. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the computational method and the experimental structure determination. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while DFT calculations can also predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For instance, in the study of N-alkylated 6-bromoindoline-2,3-dione derivatives, the calculated ¹H and ¹³C NMR chemical shifts using the B3LYP/6-311++G(d,p) method showed good correlation with the experimental data. researchgate.net Similarly, for 3-bromo-2-hydroxypyridine, TD-DFT was used to simulate the UV-Vis spectrum in different solvents, and the calculated maximum absorption wavelengths were found to be in close agreement with experimental observations. mdpi.com This correspondence between theoretical and experimental spectra provides strong evidence for the accuracy of the computed molecular structure and electronic properties.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For bromoindolin-2-one systems, molecular modeling is particularly useful for understanding their three-dimensional structure and how they interact with other molecules, such as biological macromolecules. mdpi.comnih.gov

Conformational analysis, a subset of molecular modeling, aims to identify the stable conformations of a molecule and the energy barriers between them. For flexible molecules, this is crucial for understanding their properties and biological activity. Techniques like molecular dynamics (MD) simulations can be employed to explore the conformational space of a molecule over time, providing insights into its dynamic behavior. mdpi.comcam.ac.uk In studies of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, molecular docking and dynamic simulations were used to investigate the binding modes of these compounds within the active site of the VEGFR-2 enzyme, a key target in cancer therapy. mdpi.comnih.gov These simulations can reveal important intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Theoretical Insights into Reaction Mechanisms of 3-Bromoindolin-2-one Systems

Quantum mechanical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. mdpi.com For reactions involving bromoindolin-2-one and its derivatives, theoretical studies can help to understand the reactivity and regioselectivity observed experimentally.

For example, theoretical studies on the reactions of related α-bromoenones with diamines have discussed multistep processes involving the initial substitution of the bromine atom followed by intramolecular cyclization. nih.gov DFT calculations can be used to compute the activation energies for different possible reaction pathways, allowing for the prediction of the most favorable mechanism. In another example, the mechanism of the Ni(II)-catalyzed P–C cross-coupling reaction between a bromoarene and a >P(O)H reagent was investigated using DFT calculations, which suggested a mechanism that was different from the analogous Pd(0)-catalyzed reaction. researchgate.net Such theoretical insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Synthetic Applications and Precursor Roles of 3 Bromoindolin 2 One

3-Bromoindolin-2-one as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

This compound derivatives are employed as key intermediates in the synthesis of complex organic molecules, particularly through cascade reactions that build intricate ring systems. For instance, racemic 3-bromoindolin-2-ones have been utilized in organocatalytic cascade reactions for the asymmetric spirocyclopropylation of indolin-2-ones researchgate.netnih.gov. This methodology involves dynamic kinetic resolution, enabling the formation of chiral products with high enantioselectivity (ee% up to > 99) and diastereoselectivity (dr.% up to 91:9) researchgate.netnih.gov. Furthermore, 3-alkyl-3-bromoindolin-2-one derivatives have been shown to participate in cascade reactions, such as the synthesis of quinoline (B57606) derivatives, through processes involving cycloaddition and retrocheletropic elimination semanticscholar.org.

Table 1: Synthesis of Complex Molecules using this compound Derivatives

| Reaction Type / Product Class | Starting Materials / Precursors | Key Intermediate / Scaffold | Conditions | Yield / Selectivity | Reference |

| Asymmetric Spirocyclopropylation of Indolin-2-ones | Racemic 3-bromoindolin-2-ones, Allyl/Pentadienyl Ethers | This compound | Organocatalytic cascade, ether oxidation, iminium-ion activation | ee% up to > 99, dr.% up to 91:9 | researchgate.netnih.gov |

| Quinoline Synthesis | 3-Alkyl-3-bromoindolin-2-one, Cesium Carbonate | This compound | Cascade reaction (cycloaddition, retrocheletropic elimination) | Good yield | semanticscholar.org |

Scaffold for the Construction of Diverse Heterocyclic Architectures

The indolin-2-one core, particularly when functionalized with a bromine atom at the 3-position, serves as an excellent scaffold for constructing a variety of heterocyclic systems.

Trisindoline compounds, characterized by three indole (B1671886) moieties linked to an indoline-2-one core, are a class of complex molecules synthesized using indoline-2-one or isatin (B1672199) precursors. Brominated indoline-2-one derivatives play a role in accessing these structures. For example, 3,3-dibromoxindole, a related precursor, can react with indole to form trisindoline analogues researchgate.net. Specific brominated trisindoline derivatives have been synthesized from substituted isatins and indoles, demonstrating the utility of the bromo-indolin-2-one scaffold in this area.

Table 2: Synthesis of Trisindoline Analogues

| Product Class | Starting Materials / Precursors | Product | Conditions | Yield | Reference |

| Trisindoline Synthesis | Isatin, Indole | 3,3-Di(indol-3-yl)indolin-2-one | Reaction of 3,3-dibromoxindole with indole | 65% | researchgate.net |

| Brominated Trisindoline | 5,7-Dibromoisatin, 5-Hydroxyindole | 5,7-Dibromo-3,3-di(5-hydroxyindolyl)indolin-2-one | Reaction in methanol (B129727) with concentrated sulfuric acid as catalyst | 96% | its.ac.id |

This compound and its derivatives are valuable in the synthesis of various annulated nitrogen-containing heterocycles, including quinoxalines, pyrroles, and thiazoles.

Quinoxalines: Brominated quinoxaline (B1680401) derivatives can be synthesized using metal catalysis. For instance, InCl3-catalyzed reactions have yielded bromo-substituted quinoxaline fused systems, such as 11-Bromo-6-methyl-12bH-benzo mdpi.comimist.masemanticscholar.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline nih.gov. Thiazolo[4,5-b]quinoxaline structures have also been prepared, often incorporating brominated phenyl moieties nih.gov. Pyrrolo-fused quinoxalines represent another class of heterocycles where pyrrole (B145914) units are integrated into the quinoxaline framework nih.govrsc.orgunisi.it.

Thiazoles: Thiazole (B1198619) rings are frequently incorporated into indolin-2-one structures. For example, the synthesis of 5-bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one has been achieved with good yields, demonstrating the facile integration of thiazole moieties onto the bromoindolin-2-one scaffold nih.gov.

Table 3: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle Class / Product Example | Starting Materials / Precursors | Conditions | Yield | Reference |

| Bromo-substituted Quinoxaline Derivative | 1-(2-aminophenyl)pyrrole, 2-propargyloxybenzaldehyde derivative | InCl3-catalyzed reaction | Moderate to good | nih.gov |

| Thiazolo[4,5-b]quinoxaline Derivative | 1-N-thiocarbamoyl-3,5-diphenyl-2-pyrazoline, 2,3-dichloroquinoxaline | Refluxing | (Not specified for specific bromo derivative) | nih.gov |

| 5-Bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one | 5-bromoindolin-2-one derivative, 2-bromo-1-phenylethanone | Reaction in ethanol, reflux | 83% | nih.gov |

| 5-Bromo-3-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 5-bromoindolin-2-one derivative, 2-bromo-1-(4-bromophenyl)ethanone | Reaction in ethanol, reflux | 90% | nih.gov |

Utilization in the Development of Functional Materials (e.g., Precursors for Dyes and Pigments)

Brominated indoline (B122111) and isatin derivatives serve as important precursors in the development of functional materials, particularly dyes and pigments.

Dyes and Pigments: Compounds featuring the brominated indoline or isatin core are utilized as precursors for dyes. For instance, 5-bromoindole (B119039) and 5-bromoindoline (B135996) have been employed in enzymatic synthesis to produce indigo (B80030) derivatives, including the historically significant Tyrian purple, a brominated indigo dye mdpi.com. Fungal unspecific peroxygenases (UPOs) facilitate this conversion, with 5-bromo-2-oxindole often observed as a byproduct mdpi.com. Additionally, 6-bromoisatin (B21408) is recognized as a precursor for brominated indirubins, which are key components of dyes such as Tyrian purple researchgate.netresearchgate.net.

Concluding Remarks and Future Research Outlook for 3 Bromoindolin 2 One Chemistry

Summary of Key Synthetic Advances and Mechanistic Insights

The synthesis of derivatives based on the 3-bromoindolin-2-one core primarily originates from its precursor, 5-bromoisatin (B120047) or N-substituted variants thereof. Key synthetic strategies involve the reaction of the C3-carbonyl group, which readily undergoes condensation with various nucleophiles. A prevalent method is the acid-catalyzed reaction between 5-bromoisatin and indole-containing compounds to produce 3,3-di(indolyl)indolin-2-one derivatives. imist.maresearchgate.netresearchgate.netimist.ma The proposed mechanism for this transformation involves the initial protonation of the carbonyl group in 5-bromoisatin, followed by a nucleophilic attack from an indole (B1671886) to form an intermediate, which is then attacked by a second indole molecule. researchgate.net

Another significant synthetic advancement involves the Knoevenagel condensation of 5-bromoindolin-2-ones with aldehydes to yield C3-arylidene derivatives. sjp.ac.lk Furthermore, multi-step syntheses have been developed to create more complex structures. For example, 1-benzyl-5-bromoindolin-2-one derivatives have been synthesized by first preparing an N-benzylisatin, followed by condensation with thiosemicarbazide (B42300) and subsequent cyclization with α-haloketones. mdpi.com Mechanistic considerations in these reactions are crucial; for instance, in the formation of thiazole-hydrazono derivatives, a competition exists between sulfur and nitrogen nucleophilic sites for the electrophilic α-halo carbonyl compound. mdpi.com Some reactions also present challenges with isomerism, where E/Z isomers of hydrazones can form and interconvert in solution. mdpi.com

Table 1: Selected Synthetic Methods for this compound Derivatives

| Derivative Type | Starting Materials | Key Reagents/Catalysts | Reaction Type | Ref |

|---|---|---|---|---|

| 3,3-di(indolyl)indolin-2-ones | 5-Bromoisatin, Indoles | Sulfuric Acid | Electrophilic Substitution | imist.maresearchgate.net |

| 1-Aminomethyl-3-benzoylhydrazono-5-bromoindolin-2-ones | 3-Benzoylhydrazono-5-bromoindolin-2-one, Formaldehyde, Secondary Amines | - | Mannich Reaction | euroasiapub.org |

| 1-Benzyl-3-(thiazol-2-yl)hydrazono-indolin-2-ones | 1-Benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one, 2-Bromo-1-arylethanones | Ethanol (reflux) | Cyclization | mdpi.com |

| C3-Arylidene-oxindoles | 2-Oxindoles, Aromatic Aldehydes | Calcite Nanoflowers (CaCO₃ NFs) | Knoevenagel Condensation | sjp.ac.lk |

Identification of Remaining Challenges and Emerging Opportunities in this compound Derivatization

Despite synthetic progress, several challenges remain in the derivatization of this compound. A primary challenge is achieving high levels of stereoselectivity, particularly in the synthesis of complex spirocyclic oxindoles where multiple stereogenic centers are generated. rsc.org The development of catalytic enantioselective methods is a continuing objective to access specific stereoisomers, which are often crucial for biological activity. rsc.org Another challenge lies in the regioselective functionalization of the oxindole (B195798) core, especially at less reactive positions, without resorting to harsh conditions or complex protecting group strategies.

Conversely, these challenges open up emerging opportunities. The development of multicomponent reactions (MCRs) involving isatin-based precursors is a highly efficient strategy for generating molecular diversity and constructing complex druglike libraries rapidly. nih.gov There is a significant opportunity to design novel MCRs that incorporate the this compound scaffold. Furthermore, the application of green chemistry principles, such as the use of heterogeneous catalysts, nanocomposites, and sustainable solvents like water, presents a major area for growth. sjp.ac.lkrsc.org These approaches not only reduce environmental impact but can also lead to improved yields and easier product isolation. sjp.ac.lk The vast biological potential of oxindole derivatives continues to drive the exploration of new derivatives as anticancer, antimicrobial, and antiviral agents, representing a major field of opportunity. mdpi.comnih.govnih.gov

Integration of Advanced Theoretical and Computational Methods in Future Research

The integration of computational chemistry is becoming indispensable for accelerating research in this compound chemistry. Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the interactions between this compound derivatives and their biological targets. For instance, docking studies have been successfully used to explore the binding mode of potent derivatives within the active site of enzymes like VEGFR-2, providing insights that guide the design of more effective inhibitors. mdpi.com

Density Functional Theory (DFT) calculations are also being employed to understand the structural and electronic properties of these molecules. iucr.org Such studies can predict molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and energy gaps, which are critical for understanding reactivity and designing molecules with specific electronic properties for applications in material science. iucr.orgacs.org For example, DFT calculations at the B3LYP/6-311G(d,p) level have been used to analyze the electronic structure of 5-bromoindoline-2,3-dione derivatives. iucr.org Future research will likely see a deeper integration of these methods to predict reaction outcomes, understand mechanistic pathways, and perform virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing.

Table 2: Application of Computational Methods in Oxindole Research

| Computational Method | Subject of Study | Parameters Investigated | Purpose | Ref |

|---|---|---|---|---|

| Molecular Docking & MD Simulation | 1-Benzyl-5-bromoindolin-2-one derivative | Binding mode, interactions with VEGFR-2 active site | Elucidate mechanism of action, guide drug design | mdpi.com |

| Density Functional Theory (DFT) | 5-Bromoindoline-2,3-dione derivative | Molecular geometry, HOMO-LUMO energies, energy gap | Understand electronic structure and properties | iucr.org |

| Molecular Electron Density Theory | Spirooxindole-triazole derivatives | [3+2] cycloaddition reactivity | Investigate reaction mechanisms | frontiersin.org |

| ADME & Docking Studies | Indolin-2-one linked 1,2,3-triazoles | In vitro cytotoxicity, binding interactions | Predict pharmacokinetic properties and biological activity | unibo.it |

Potential for Novel Applications in Material Science and Other Chemical Fields

While the majority of research on this compound has focused on medicinal chemistry, there is significant untapped potential for its application in material science and other chemical fields. The oxindole scaffold is a visible light-responsive chromophore, making it an attractive candidate for photochemical applications. researchgate.net

Recent research has demonstrated the use of novel oxindole-based sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In these applications, the oxindole core acts as a key part of the D-π-A dye structure, and modifications, such as halogen substitution, can tune the photophysical properties and enhance cell efficiency. researchgate.net Another promising area is the development of organic light-emitting diodes (OLEDs). Triazatruxenes, which can be synthesized from 7-bromooxindole (B152715) precursors, have been investigated as emissive layer materials for OLEDs, achieving white light emission. acs.org The ability to functionalize the triazatruxene core allows for the fine-tuning of optoelectronic properties. acs.org Beyond materials, this compound and its derivatives serve as versatile synthetic intermediates for constructing complex heterocyclic and polycyclic frameworks. rsc.orgacs.org Future work could explore their use as building blocks for novel polymers, functional dyes, and molecular switches.

Table 3: Applications of Oxindole Derivatives in Material Science

| Application Area | Derivative Type | Function/Key Finding | Ref |

|---|---|---|---|

| Dye-Sensitized Solar Cells (DSSC) | Halogen-substituted oxindole-bridged sensitizers | Oxindole acts as a chromophore and assists in electron injection; bromine substitution showed the highest efficiency. | researchgate.net |

| Organic Light-Emitting Diodes (OLED) | 1,6,11-Triarylated-triazatruxenes (from 7-bromooxindole) | Used as an emissive layer to obtain white emission. | acs.org |

| Dyes and Pigments | This compound derivatives | Mentioned as a precursor for the development of new dyes and pigments. |

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromoindolin-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves bromination of indolin-2-one derivatives using reagents like N-bromosuccinimide (NBS) under acidic conditions (e.g., acetic acid) or via nucleophilic substitution of pre-functionalized intermediates . For reproducibility, ensure stoichiometric control of brominating agents, monitor reaction progress via TLC, and optimize solvent systems (e.g., DMF for solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using H/C NMR (δ 7.0–8.5 ppm for aromatic protons) and melting point analysis are critical .

Q. How should researchers validate the purity and structural identity of this compound derivatives?

- Methodological Answer : Combine multiple analytical techniques:

- Melting Point Consistency : Compare observed values with literature data (e.g., 201–226°C for substituted derivatives) .

- Spectroscopic Confirmation : Use H NMR to verify aromatic proton environments and bromine-induced deshielding. C NMR should confirm carbonyl (C=O) at ~170–180 ppm and brominated carbons .

- Elemental Analysis : Match calculated vs. experimental C/H/N/Br percentages (e.g., CHBrNO: 98% purity) .

Advanced Research Questions

Q. What strategies can resolve contradictory spectral data in this compound derivatives (e.g., unexpected coupling patterns in NMR)?

- Methodological Answer : Contradictions often arise from:

- Tautomerism or Conformational Dynamics : Use variable-temperature NMR to detect equilibrium shifts.

- Residual Solvent/Impurities : Re-purify via recrystallization (e.g., ethanol/water) or employ high-resolution mass spectrometry (HRMS) .

- Stereochemical Ambiguity : Perform X-ray crystallography (as in ) to confirm spatial arrangements. Cross-validate with computational modeling (DFT calculations for NMR chemical shifts) .

Q. How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts under inert atmospheres.

- Solvent/Base Optimization : Use toluene/EtOH mixtures with KCO or CsCO for deprotonation .

- Monitor Selectivity : Analyze regioselectivity via LC-MS and isolate products using preparative HPLC. Compare yields and side-product profiles to identify optimal conditions .

Q. What computational methods are effective for predicting the electronic properties of this compound derivatives, and how do they align with experimental results?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites.

- Validation : Compare calculated IR spectra (C=O stretching at ~1700 cm) with experimental FT-IR data. Discrepancies >5% may indicate solvent effects or crystal packing artifacts .

Q. How can researchers address low yields in the synthesis of this compound analogs (e.g., <50% in allylidene derivatives)?

- Methodological Answer :

- Mechanistic Analysis : Identify rate-limiting steps (e.g., bromine displacement vs. cyclization) via kinetic studies.

- Additive Screening : Introduce phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating to accelerate reactions .

- Byproduct Profiling : Use GC-MS to detect intermediates; adjust stoichiometry or reaction time to minimize decomposition .

Methodological Best Practices

Q. What are the critical steps for ensuring reproducibility in multi-step syntheses involving this compound?

- Answer :

- Documentation : Record exact molar ratios, solvent batches, and purification gradients.

- Control Experiments : Replicate key steps (e.g., bromination) with and without inert conditions to assess air/moisture sensitivity .

- Data Sharing : Deposit raw spectral data in supplementary files (e.g., .cif for crystallography) and cite primary literature for known compounds .

Q. How should researchers integrate contradictory literature findings into hypothesis-driven studies on this compound’s bioactivity?

- Answer :

- Meta-Analysis : Use tools like SciFinder to compile IC values, noting variations in assay conditions (e.g., cell lines, incubation times) .

- Systematic Replication : Reproduce key studies with standardized protocols (e.g., MTT assays at 24h vs. 48h) and perform statistical validation (p < 0.05 via ANOVA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.